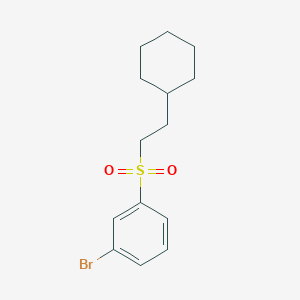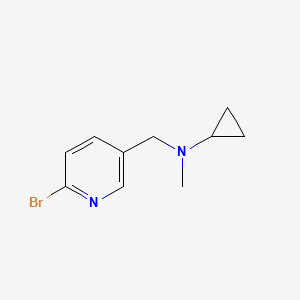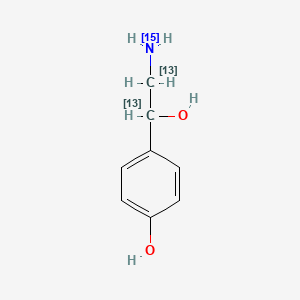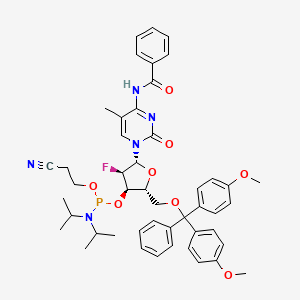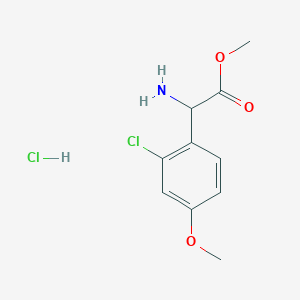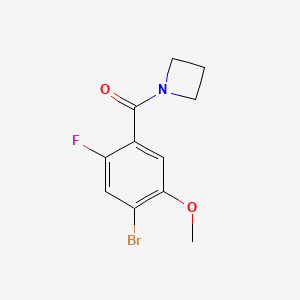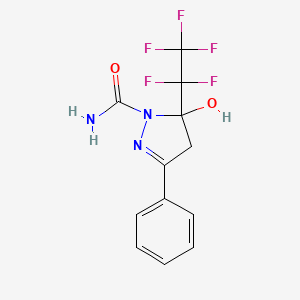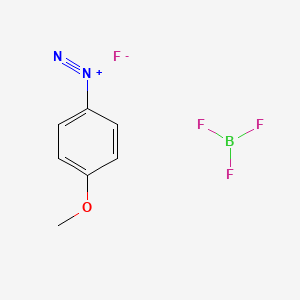
Lithium bis-trimethylsilyl amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a strong, non-nucleophilic base commonly used in organic synthesis. This compound is a white solid with a melting point of 71-72°C and is highly reactive with water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium bis-trimethylsilyl amide is typically synthesized by reacting hexamethyldisilazane (HMDS) with lithium hydride (LiH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows: \[ \text{HMDS} + \text{LiH} \rightarrow \text{LiN(Si(CH₃)₃)₂} \]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process requires careful handling due to the reactivity of the starting materials and the product.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium bis-trimethylsilyl amide is primarily used as a strong base in various organic reactions. It is involved in:
Dehydrohalogenation: this compound can deprotonate alkyl halides to form alkenes.
Wittig Reactions: It is used to generate ylides from phosphonium salts, which are then used to form alkenes.
Substitution Reactions: It can act as a base in nucleophilic substitution reactions.
Common Reagents and Conditions:
Solvents: THF, 2-methyltetrahydrofuran (2Me-THF), toluene, hexane, and methyl tert-butyl ether (MTBE).
Reagents: Methyl triphenylphosphonium bromide, lithium hydride, and various alkyl halides.
Major Products Formed:
Alkenes: Formed through dehydrohalogenation and Wittig reactions.
Substituted Alkanes: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Lithium bis-trimethylsilyl amide is widely used in scientific research due to its strong basic properties and non-nucleophilic nature. Its applications include:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biological molecules and study biochemical processes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
Lithium bis-trimethylsilyl amide is often compared to other strong bases such as sodium bis-trimethylsilyl amide (NaHMDS) and potassium bis-trimethylsilyl amide (KHMDS). While these compounds share similar reactivity, this compound is preferred in certain applications due to its higher reactivity and solubility in organic solvents.
Comparaison Avec Des Composés Similaires
Sodium bis-trimethylsilyl amide (NaHMDS)
Potassium bis-trimethylsilyl amide (KHMDS)
Lithium diisopropylamide (LDA)
Propriétés
Formule moléculaire |
C7H7BF4N2O |
|---|---|
Poids moléculaire |
221.95 g/mol |
Nom IUPAC |
4-methoxybenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C7H7N2O.BF3.FH/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4;/h2-5H,1H3;;1H/q+1;;/p-1 |
Clé InChI |
CNKRQRKNUIYISU-UHFFFAOYSA-M |
SMILES canonique |
B(F)(F)F.COC1=CC=C(C=C1)[N+]#N.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


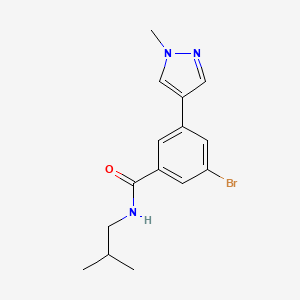
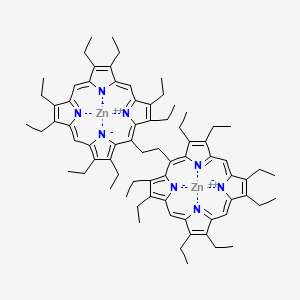
![Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B15339449.png)
